molecular formula C5H10ClNO2 B6185649 (3S)-3-(methylamino)oxolan-2-one hydrochloride CAS No. 2624108-42-3

(3S)-3-(methylamino)oxolan-2-one hydrochloride

Cat. No.: B6185649
CAS No.: 2624108-42-3
M. Wt: 151.6
InChI Key:
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Description

(3S)-3-(methylamino)oxolan-2-one hydrochloride is a chemical compound with potential applications in various scientific fields. This compound features a chiral center at the third carbon of the oxolan ring, making it stereochemically significant. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-(methylamino)oxolan-2-one hydrochloride typically involves the following steps:

    Formation of the Oxolan Ring: The oxolan ring can be synthesized through cyclization reactions involving diols or halohydrins.

    Introduction of the Methylamino Group: This step involves the substitution of a suitable leaving group (e.g., halide) with a methylamine group. This can be achieved using methylamine gas or a methylamine solution under controlled conditions.

    Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve:

    Batch Processing: This method involves the stepwise addition of reagents in a controlled environment, ensuring high purity and yield.

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-(methylamino)oxolan-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxolanone ring to a more saturated form.

    Substitution: The methylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Oxo derivatives of the original compound.

    Reduction: More saturated oxolan derivatives.

    Substitution: Various substituted oxolan derivatives depending on the nucleophile used.

Scientific Research Applications

(3S)-3-(methylamino)oxolan-2-one hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3S)-3-(methylamino)oxolan-2-one hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.

    Pathways Involved: It can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes, thereby affecting metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-(methylamino)oxolan-2-one hydrochloride: The enantiomer of the compound, differing in the spatial arrangement of atoms.

    (3S)-3-(ethylamino)oxolan-2-one hydrochloride: Similar structure with an ethylamino group instead of a methylamino group.

    (3S)-3-(methylamino)tetrahydrofuran-2-one hydrochloride: Similar structure with a tetrahydrofuran ring instead of an oxolan ring.

Uniqueness

    Chirality: The (3S) configuration provides specific stereochemical properties that can influence its biological activity and interactions.

    Functional Groups:

This detailed overview provides a comprehensive understanding of (3S)-3-(methylamino)oxolan-2-one hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

2624108-42-3

Molecular Formula

C5H10ClNO2

Molecular Weight

151.6

Purity

95

Origin of Product

United States

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